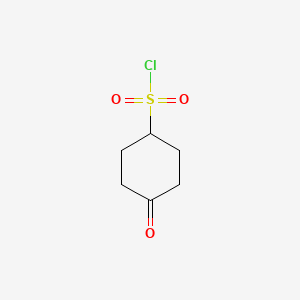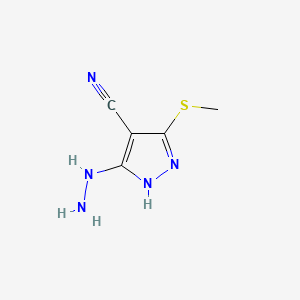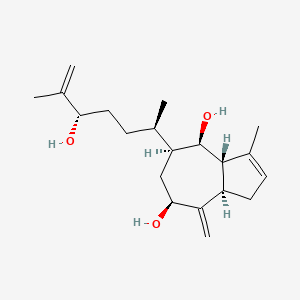
4-Oxocyclohexane-1-sulfonyl chloride
Descripción general
Descripción
4-Oxocyclohexane-1-sulfonyl Chloride is a chemical compound with the CAS Number: 1262409-43-7 . It has a molecular weight of 196.65 and its linear formula is C6H9ClO3S . It appears as a white to yellow solid, or colorless to yellow liquid .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C6H9ClO3S . The compound has a molecular weight of 196.65 .Aplicaciones Científicas De Investigación
Trifluoromethylation and Chlorination
4-Oxocyclohexane-1-sulfonyl chloride has been utilized in the formation of various chemical bonds. In particular, trifluoromethanesulfonyl chloride, a compound related to this compound, has been used extensively in the formation of C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds. This compound reacts under reductive conditions and has a unique role in electrophilic chlorination, which has been exploited significantly in enantioselective chlorination processes (Chachignon, Guyon, & Cahard, 2017).
Anticancer Applications
This compound derivatives, such as Mafosfamide, have shown promise in cancer treatment. Mafosfamide, a cyclophosphamide analog, has demonstrated positive effects on various cancer cells, leading to its advancement into clinical trials. Its use for patients with neoplastic meningitis due to leukemia, lymphoma, and solid tumors indicated good tolerability and efficacy, making it an attractive agent for regional cancer therapy (Mazur, Opydo-Chanek, Stojak, & Wojcieszek, 2012).
Environmental Degradation Studies
The compound's relation to polyfluoroalkyl chemicals, which include potential perfluoroalkyl acid (PFAA) precursors, has made it a subject of environmental degradation studies. The environmental fate, effects of these precursors, and their links to PFSAs and PFCAs have been extensively reviewed, offering insight into microbial degradation pathways, half-lives of precursors, and defluorination potential (Liu & Avendaño, 2013).
Medicinal Chemistry
The compound, often associated with sulfonamides, plays a significant role in medicinal chemistry due to its important biological properties like antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. The synthesis of sulfonamides is straightforward and offers a diversity of derivatives, showcasing the importance of the sulfonamide subunit in the planning and development of bioactive substances, especially with potential antitumor properties (Azevedo-Barbosa, Dias, Franco, Hawkes, & Carvalho, 2020).
Análisis Bioquímico
Biochemical Properties
4-Oxocyclohexane-1-sulfonyl chloride plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, primarily through sulfonylation reactions. Sulfonylation is a process where a sulfonyl group is introduced into an organic molecule, often resulting in the modification of the molecule’s activity or function. Enzymes such as sulfonyltransferases catalyze these reactions, facilitating the transfer of the sulfonyl group from this compound to target molecules .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modifying proteins and enzymes through sulfonylation, which can alter cell signaling pathways, gene expression, and cellular metabolism. For instance, the sulfonylation of specific proteins involved in signaling pathways can lead to changes in the pathway’s activity, thereby affecting cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of covalent bonds with target biomolecules. This compound acts as a sulfonylating agent, transferring its sulfonyl group to nucleophilic sites on proteins and enzymes. This covalent modification can result in the inhibition or activation of enzyme activity, as well as changes in gene expression. The binding interactions between this compound and its target molecules are crucial for its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. It is known to be stable under inert atmosphere and at low temperatures (2-8°C), but it may degrade over time when exposed to moisture or higher temperatures . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily exert its biochemical effects through sulfonylation. At higher doses, toxic or adverse effects may be observed, including cellular damage and disruption of normal cellular processes . Threshold effects and dose-response relationships are critical for understanding the compound’s safety and efficacy in animal studies.
Metabolic Pathways
This compound is involved in metabolic pathways that include sulfonylation reactions. Enzymes such as sulfonyltransferases play a key role in these pathways, facilitating the transfer of the sulfonyl group to various substrates. This can affect metabolic flux and the levels of specific metabolites within the cell . Understanding these pathways is essential for elucidating the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. For example, binding to certain proteins may facilitate its transport across cellular membranes and into target organelles .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can influence the compound’s activity and function, as it may interact with different biomolecules depending on its cellular location . Understanding the subcellular distribution of this compound is crucial for comprehending its biochemical effects.
Propiedades
IUPAC Name |
4-oxocyclohexane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO3S/c7-11(9,10)6-3-1-5(8)2-4-6/h6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOOLKIYFVIJNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00717343 | |
| Record name | 4-Oxocyclohexane-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00717343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262409-43-7 | |
| Record name | 4-Oxocyclohexane-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00717343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-oxocyclohexane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(2S)-4-[(E)-2-[2-carboxy-6-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxy-2,3-dihydroindol-1-yl]ethenyl]-2,3-dihydropyridine-2,6-dicarboxylic acid](/img/structure/B570839.png)
